Home > Products > Building Blocks P3307 > 2-(3-Methoxyphenoxy)-N-methylethanamine
2-(3-Methoxyphenoxy)-N-methylethanamine - 120998-52-9

2-(3-Methoxyphenoxy)-N-methylethanamine

Catalog Number: EVT-3159486
CAS Number: 120998-52-9
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Xylamidine, or N-[2-(3-Methoxyphenoxy)propyl]-m-tolylacetamidinium p-toluenesulfonate monohydrate, is a peripheral 5-HT2 receptor antagonist. []

    2-(3-Methoxyphenoxy)pyrimidine

    Compound Description: 2-(3-Methoxyphenoxy)pyrimidine is a compound studied for its crystal structure and supramolecular interactions. It exists as a free base. []

    (7α)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate (TAS-108)

    Compound Description: TAS-108 is a novel steroidal antiestrogen that shows promise as a treatment for breast cancer. It works by binding to estrogen receptors and modulating the recruitment of transcriptional cofactors. Studies in rats have indicated that TAS-108 accumulates in tumor tissue. [, , ]

    (7α)-21-[4-[(Ethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol (deEt-TAS-108)

    Compound Description: deEt-TAS-108 is a major metabolite of the anti-cancer drug TAS-108. It is formed by the deethylation of TAS-108. Like TAS-108, deEt-TAS-108 has been found to accumulate in the tissues of rats. []

    (7α)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol-N-oxide (TAS-108-N-oxide)

    Compound Description: TAS-108-N-oxide is a metabolite of the anti-cancer drug TAS-108 formed by oxidation of the tertiary amine to an N-oxide. []

    3-methoxy-4-[(7α)-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol-21-yl]oxybenzoic acid (TAS-108-COOH)

    Compound Description: TAS-108-COOH is a metabolite of TAS-108. []

    (7α)-21-[4-[(ethylamino)methyl]-2-methoxyphenoxy]-3-methoxy-7-methyl-19-norpregna-1,3,5(10)-triene (O-Me-deEt-TAS-108)

    Compound Description: O-Me-deEt-TAS-108 is a metabolite of the anti-cancer drug TAS-108. []

    4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB)

    Compound Description: HMPB is a hyperacid-sensitive linker used in solid-phase synthesis. It is compatible with Fmoc/tBu solid-phase peptide synthesis. []

    4‐(4‐Formyl‐3‐methoxyphenoxy)‐butyric Acid (FMPB)

    Compound Description: FMPB is an acid-labile linker used in solid-phase synthesis. []

    Compound Description: 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives are a class of compounds that have shown significant hypoglycemic activity. []

    2-chloro-N-(2-chloroethyl)-N-methylethanamine

    Compound Description: 2-chloro-N-(2-chloroethyl)-N-methylethanamine is a nitrogen mustard drug. It is highly reactive with nucleophiles. []

    2-(9,10-Dihydro-9,10-Propanoanthracen-9-yl)-N-methylethanamine (Bishomobenzoctamine)

    Compound Description: Bishomobenzoctamine is a tetracyclic compound and a homologue of benzoctamine. [, ]

    α-Isopropyl-α-[3-[3-(3-methoxyphenoxy)propylamino]propyl]-α-phenylacetonitrile derivatives

    Compound Description: α-Isopropyl-α-[3-[3-(3-methoxyphenoxy)propylamino]propyl]-α-phenylacetonitrile derivatives are a series of compounds that have been investigated for their Ca2+-antagonistic activity. []

    N6-2-(3-bromobenzyloxy)cyclopentyl-NECA

    Compound Description: N6-2-(3-bromobenzyloxy)cyclopentyl-NECA is an adenosine A1 receptor-selective agonist. []

    N6-2-(3-methoxyphenoxy)cyclopentyl-NECA

    Compound Description: N6-2-(3-methoxyphenoxy)cyclopentyl-NECA is an adenosine A1 receptor-selective agonist. []

    (±)-N-(2,6-Dimethyl-phenyl)-(4[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine (Ranolazine)

    Compound Description: Ranolazine is an anti-ischemic drug that works by inhibiting late INa and IKr. Ranolazine has been shown to have antiarrhythmic effects. [, ]

    2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)- N -phenylacetamides

    Compound Description: This compound is a polyfunctionalized pyridine derivative. []

    3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide (Compound 9)

    Compound Description: Compound 9 is a potent eugenol derivative that exhibits anticancer activity against breast cancer cells. It shows comparable cytotoxicity to Doxorubicin and induces cell cycle arrest at the G2 and S phases in MCF-7 cells. []

    N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine

    Compound Description: This compound is an allosteric modulator of metabotropic glutamate2 (mGlu2) receptors. It shows anxiolytic activity in a fear-potentiated startle model. [, , ]

    4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine

    Compound Description: This compound is a bipyrimidine derivative studied for its crystal structure. []

    Compound Description: This compound is a lignin model system and is used to study lignin oxidation. [, ]

    N-[4-(2-Methoxyphenoxy)]phenyl Acetanilide

    Compound Description: This compound's crystal structure, infrared, Raman spectra, electronic absorption spectra, and thermodynamic functions have been reported. []

    2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2 λ5-oxazaphosphole 2-oxides

    Compound Description: This group of compounds, which are 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2 λ5-oxazaphosphole 2-oxides, sulfides, and selenides, were synthesized and screened for antifungal and antibacterial activities. []

    N, N'-bis-[3-(p-methoxyphenoxy)-2-hydroxypropyl]-ethylenediamine dimethanesulphonate (MK-142)

    Compound Description: MK-142 is an ethylenediamine derivative with antiarrhythmic properties. It has a high affinity for heart muscle. []

    Ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate (BBR 2173, moguisteine)

    Compound Description: Moguisteine is a non-narcotic antitussive agent that contains a thiazolidine moiety, which is crucial for its antitussive effect. []

    1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (Carvedilol)

    Compound Description: Carvedilol is a racemic drug used to treat hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction. []

    4-(tert-butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2′-bipyrimidin]-4-yl)benzenesulfonamide (Bosentan)

    Compound Description: Bosentan is an endothelin receptor antagonist indicated for the treatment of pulmonary artery hypertension (PAH). []

    2-(2-Methoxyphenoxy)-3-nitropyridine

    Compound Description: This compound is a pyridine derivative. Its crystal structure has been reported, showing the pyridine and benzene rings are almost orthogonal. []

    2-(4-Methoxyphenoxy)-3-nitropyridine

    Compound Description: This compound is a pyridine derivative. Its crystal structure has been reported and it forms supramolecular layers. []

Overview

2-(3-Methoxyphenoxy)-N-methylethanamine, also known as a methoxyphenyl derivative, is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a methoxy group attached to a phenoxy group, which is further connected to an N-methylated ethylamine moiety. The compound's structural complexity allows for diverse interactions with biological systems, making it a subject of interest in pharmacological studies.

Source

The synthesis and characterization of 2-(3-Methoxyphenoxy)-N-methylethanamine have been documented in various scientific literature and patents. Notably, methods for synthesizing similar compounds have been explored in patents that detail the preparation of alkoxyphenoxyethanamines, including variations that could lead to the target compound .

Classification

This compound falls under the category of amines and ethers, specifically classified as an aromatic amine due to the presence of an aromatic ring (the phenoxy group) and an aliphatic amine (the N-methylethanamine part). It may also be categorized within the broader class of pharmaceutical intermediates, given its potential utility in drug development.

Synthesis Analysis

Methods

Several synthetic routes can be employed to produce 2-(3-Methoxyphenoxy)-N-methylethanamine. One notable method involves the reaction of ortho-substituted phenols with alkylated amines or their derivatives. For instance, a common approach is to react 3-methoxyphenol with N-methyl-2-aminopropanol or its derivatives under controlled conditions.

Technical Details

  1. Reagents: The synthesis typically requires 3-methoxyphenol, an appropriate alkylating agent (such as N-methyl-2-bromoethylamine), and a base (like potassium carbonate) to facilitate the nucleophilic substitution reaction.
  2. Conditions: The reaction is usually conducted in a solvent such as dimethylformamide or toluene at elevated temperatures (around 80-120°C) for several hours to ensure complete conversion.
  3. Purification: Post-reaction, the product can be purified through techniques such as recrystallization or chromatography to isolate the desired amine compound .
Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Methoxyphenoxy)-N-methylethanamine consists of:

  • A methoxy group (-OCH₃) attached to a phenyl ring.
  • A phenoxy linkage (-O-C₆H₄-) connecting to an ethylamine chain.
  • An N-methyl group (-CH₃) on the nitrogen atom of the ethylamine.

Data

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight: Approximately 193.25 g/mol
  • Structural Representation: The compound can be represented structurally with appropriate bond angles and lengths, showcasing its aromatic system and functional groups.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2-(3-Methoxyphenoxy)-N-methylethanamine may include:

  • Alkylation Reactions: The nitrogen atom can undergo further alkylation, potentially leading to more complex amines.
  • Acid-Base Reactions: The amine functionality allows for protonation under acidic conditions, which could be relevant in biological contexts.

Technical Details

In laboratory settings, reactions involving this compound may require careful monitoring of pH and temperature to optimize yield and purity. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed for monitoring reaction progress and product isolation .

Mechanism of Action

Process

The mechanism by which 2-(3-Methoxyphenoxy)-N-methylethanamine exerts its effects can vary depending on its biological target. Generally, compounds like this may interact with neurotransmitter systems or other molecular targets within cells.

Data

Research indicates that similar compounds can act as inhibitors or modulators of specific receptors or enzymes, suggesting that 2-(3-Methoxyphenoxy)-N-methylethanamine may exhibit pharmacological activity through:

  • Binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Modulating enzyme activity involved in neurotransmitter metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol but may have limited solubility in water due to its hydrophobic aromatic structure.
  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture.

Relevant data on these properties can be obtained from experimental studies and material safety data sheets related to similar compounds .

Applications

Scientific Uses

The primary applications of 2-(3-Methoxyphenoxy)-N-methylethanamine include:

  • Pharmaceutical Development: As a potential lead compound for developing new therapeutic agents targeting neurological disorders.
  • Research Tool: Utilized in studies exploring receptor interactions and mechanisms of action related to amine-based drugs.

Given its structural characteristics, this compound has significant potential in medicinal chemistry, particularly in designing compounds with improved efficacy and selectivity for specific biological targets. Further research is warranted to explore its full pharmacological profile and therapeutic applications.

Synthesis Methodologies and Regioselective Approaches

Catalytic Hydrogenation Strategies for N-Methylation

Catalytic hydrogenation stands as the predominant method for N-methylation in the synthesis of 2-(3-methoxyphenoxy)-N-methylethanamine. This approach employs reductive amination between 2-(3-methoxyphenoxy)ethanamine and formaldehyde under hydrogen atmosphere, utilizing noble metal catalysts to achieve selective methylation. The reaction proceeds via imine intermediate formation followed by hydrogenative reduction, with catalyst selection critically determining efficiency and selectivity.

Palladium on carbon (5-10% Pd loading) and platinum oxide catalysts demonstrate superior activity under moderate hydrogen pressures (50-150 psi) and temperatures (50-100°C). Yields exceeding 90% are attainable with PtO₂ catalysts within 4-6 hours in methanol solvent, while Pd/C systems require longer reaction times (8-12 hours) but offer easier recovery [6] [9]. Nickel-based catalysts provide economical alternatives but necessitate higher temperatures (120-150°C) and pressures (200-300 psi), often yielding partially methylated byproducts. Catalyst poisoning is mitigated through substrate purification to remove sulfur impurities, while pH control (pH 7-8) minimizes over-reduction pathways.

Table 1: Catalytic Hydrogenation Conditions for N-Methylation

Catalyst SystemH₂ Pressure (psi)Temperature (°C)Reaction Time (hr)Yield (%)
5% Pd/C (wet)100808-1085-88
PtO₂ (Adams catalyst)50504-690-93
Raney Nickel3001201270-75
Cu-Cr Oxide2001101080-82

Recent advances demonstrate immobilized catalysts (Pd on SiO₂, TiO₂) enable continuous-flow hydrogenation, enhancing throughput while maintaining ≥92% selectivity. Catalyst recycling studies indicate ≤15% activity loss after five cycles when operated under inert atmosphere [6].

Palladium-Mediated Cross-Coupling Reactions in Aryl Ether Formation

Palladium-catalyzed cross-coupling revolutionizes the construction of the 3-methoxyphenoxy moiety, particularly through Ullmann-type ether synthesis and silanolate coupling methodologies. Modern approaches employ copper-free Pd(0)/Pd(II) systems that overcome traditional limitations of stoichiometric copper reagents and high-temperature conditions. The reaction couples m-bromoanisole derivatives with N-protected 2-hydroxyethanamine precursors, typically utilizing Pd(OAc)₂ or Pd₂(dba)₃ catalysts with bulky phosphine ligands (XPhos, SPhos, or Xantphos) [3] [9].

Optimized conditions (toluene solvent, 80-100°C, 12-18 hours) achieve 75-85% yield with 0.5-2 mol% Pd loading. Critical to success is the protection of the ethylamine nitrogen as phthalimide or Boc-carbamate, preventing catalyst coordination and enabling subsequent deprotection under mild conditions. Phase-transfer catalysts (tetrabutylammonium bromide, Aliquat 336) enhance reaction kinetics by solubilizing inorganic bases (K₂CO₃, Cs₂CO₃) in apolar solvents [9]. Recent breakthroughs utilize 2-indolylsilanolate donors under Pd(PPh₃)₄ catalysis, achieving coupling with aryl chlorides at room temperature—a significant advancement over conventional bromoarene-limited methods. This method demonstrates exceptional functional group tolerance toward esters, nitriles, and unprotected aldehydes, enabling access to structurally complex derivatives [3].

Table 2: Palladium-Catalyzed Aryl Ether Formation Comparative Analysis

Aryl HalideCatalyst/LigandBaseAdditiveYield (%)Reaction Scale
3-BromoanisolePd(OAc)₂/XPhosCs₂CO₃None8210 mmol
3-ChloroanisolePd₂(dba)₃/SPhosK₃PO₄TBAB785 mmol
3-IodoanisolePd(PPh₃)₄NaOSiMe₃None9115 mmol
3-BromoanisolePdCl₂/XantphosK₂CO₃Aliquat 3368520 mmol

Regioselective Amination of Dichloropyrimidine Precursors

Though not directly applied to 2-(3-methoxyphenoxy)-N-methylethanamine, regioselective amination methodologies developed for analogous heterocyclic systems provide strategic insights. Dichloropyrimidines undergo sequential amination where nucleophilicity and steric environment dictate substitution patterns. The C(4) position activates first toward amine nucleophiles under mild conditions (0-25°C, polar aprotic solvents), while C(2) substitution requires elevated temperatures (80-120°C). This differential reactivity enables orthogonal functionalization when synthesizing complex amine-containing derivatives [5].

Controlled mono-amination employs stoichiometric control (1.0 equiv amine, 1.1 equiv base) with catalysts such as Pd(0)/Xantphos for electronically deactivated amines. Microwave-assisted protocols achieve complete conversion in <30 minutes, suppressing bis-amination byproducts to <5%. Computational studies substantiate that electron-donating substituents (e.g., 3-methoxy group) decrease C(4) activation energy by >3 kcal/mol relative to unsubstituted analogues, rationalizing observed regiochemistry [5].

Solid-Phase Synthesis for High-Throughput Derivative Libraries

Solid-phase synthesis enables rapid diversification of 2-(3-methoxyphenoxy)-N-methylethanamine derivatives through immobilized precursors. Wang resin and trityl chloride resins serve as robust platforms, anchoring N-Boc-2-aminoethanol or bromoacetic acid precursors via ester or amide linkages. Following resin loading (1.0-1.2 mmol/g capacity), key transformations include: nucleophilic displacement with m-methoxyphenol (K₂CO₃/DMF, 70°C, 8h), N-deprotection/alkylation, and acid-catalyzed cleavage [5].

Notably, TBD-methyl polystyrene resin facilitates one-pot coupling-alkylation sequences where immobilized carbonate intermediates react with m-methoxyphenol (→ aryl ether formation) followed by amine displacement. This approach achieves 85-90% purity without chromatographic purification across a 24-member library. Cleavage efficiencies vary significantly by linker chemistry: trityl-based linkers release products under mild acid conditions (1% TFA/DCM) in >95% yield, whereas Wang resin requires harsher acidolysis (95% TFA), risking methoxy group demethylation [5].

Table 3: Solid-Phase Synthesis Parameters and Performance

Resin TypeLoading (mmol/g)Linker ChemistryCleavage ConditionAverage Yield (%)Purity (HPLC)
Wang Resin0.8-1.0Carboxylate ester95% TFA, 2h8285%
Trityl Chloride1.1-1.3Trityl ether1% TFA/DCM, 30min9592%
TBD-Methyl PS0.9-1.0CarbamateNH₃/MeOH, 6h8889%
Rink Amide0.7-0.8Amide20% HexafluoroIPA/DCM7580%

Automated platforms integrate these resins with microwave-assisted coupling (30min vs. 12h conventional) and inline LC-MS purification, enabling daily production of 40-50 discrete derivatives for structure-activity relationship studies.

Properties

CAS Number

120998-52-9

Product Name

2-(3-Methoxyphenoxy)-N-methylethanamine

IUPAC Name

2-(3-methoxyphenoxy)-N-methylethanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-6-7-13-10-5-3-4-9(8-10)12-2/h3-5,8,11H,6-7H2,1-2H3

InChI Key

LEEHBTUHIYEAQL-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=CC(=C1)OC

Canonical SMILES

CNCCOC1=CC=CC(=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.